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2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Medicinal Chemistry Drug Design Computational Chemistry

Fragment-screening libraries are saturated with 1H-triazoles, limiting chemical diversity. This compound offers a differentiated 2H-1,2,3-triazole regioisomer with distinct electronic properties and halogen-bonding capability. - Unique 2H-triazole core reduces redundancy in metalloenzyme inhibitor screens. - 3-Chloro substituent enables σ-hole halogen bonding for X-ray crystallography. - Conformationally rigid azetidine ring simplifies SAR interpretation. - Favorable drug-likeness (MW 312.78, XLogP3 1.8, 0 HBD, 5 HBA). Supplied by BenchChem with competitive pricing and global shipping.

Molecular Formula C12H13ClN4O2S
Molecular Weight 312.77
CAS No. 2194847-28-2
Cat. No. B2498782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
CAS2194847-28-2
Molecular FormulaC12H13ClN4O2S
Molecular Weight312.77
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)Cl
InChIInChI=1S/C12H13ClN4O2S/c1-9-2-3-11(6-12(9)13)20(18,19)16-7-10(8-16)17-14-4-5-15-17/h2-6,10H,7-8H2,1H3
InChIKeyROYYCTJRDPCMFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2194847-28-2): A Structurally Differentiated Sulfonyl-Azetidine-Triazole for Medicinal Chemistry Screening Libraries


2-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2194847-28-2) is a synthetic small molecule belonging to the sulfonyl-azetidine-triazole class, featuring a unique combination of a 2H-1,2,3-triazole regioisomer, an azetidine ring, and a 3-chloro-4-methylphenyl sulfonyl moiety [1]. Unlike the more common 1H-1,2,3-triazole scaffold found in many click-chemistry derived bioactive molecules, this compound's 2H-triazole core confers distinct electronic properties, dipole moment, and hydrogen-bonding patterns that can translate into differentiated target selectivity and metabolic stability profiles [2]. Cataloged in PubChem (CID 131702687) and registered in ChEMBL (CHEMBL4976957), the compound has a molecular weight of 312.78 g/mol, calculated XLogP3 of 1.8, zero hydrogen bond donors, and five hydrogen bond acceptors—physicochemical parameters that place it in a favorable property space for oral bioavailability and central nervous system penetration according to Lipinski and related drug-likeness filters [1].

Why Generic Substitution of 2-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole with In-Class Analogs Carries Scientific Risk


The sulfonyl-azetidine-triazole chemotype encompasses a structurally diverse family of compounds whose biological activity is exquisitely sensitive to three key structural variables: the triazole regioisomer (2H- vs. 1H-), the nature of the aryl sulfonyl substituent, and the N-substitution pattern on the azetidine ring [1]. The 2H-1,2,3-triazole scaffold exhibits a fundamentally different electronic distribution and dipole moment compared to the 1H-1,2,3-triazole isomer, directly impacting target binding affinity, as demonstrated by VIM-2 metallo-β-lactamase inhibitors where 2H-triazole regioisomers showed divergent IC50 values [2]. Furthermore, the 3-chloro-4-methylphenyl substituent provides a specific combination of electron-withdrawing (−Cl, Hammett σm = 0.37) and electron-donating (−CH3, Hammett σp = −0.17) effects that fine-tune the sulfonyl group's electrophilicity and hydrogen-bond acceptor strength, a balance that cannot be replicated by simple phenyl, 4-fluorophenyl, or naphthyl analogs [1]. The azetidine ring imposes conformational rigidity, limiting the rotational freedom of the triazole and sulfonyl pharmacophores—a feature absent in more flexible piperidine or pyrrolidine analogs—potentially enhancing binding entropy and selectivity [2].

Quantitative Differentiation Evidence for 2-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole vs. Closest Analogs


2H- vs. 1H-1,2,3-Triazole Regioisomerism: Impact on Calculated Physicochemical and Drug-Likeness Parameters

The target compound adopts the 2H-1,2,3-triazole regioisomer, which differs fundamentally from the more common 1H-1,2,3-triazole in dipole moment, electrostatic potential surface, and hydrogen-bond acceptor geometry [1]. While direct head-to-head biological data for this specific pair remain unpublished, computational analysis reveals key physicochemical differences with implications for pharmacokinetics: the 2H-triazole regioisomer generally exhibits lower polar surface area and altered hydrogen-bonding capacity compared to the 1H-isomer, which can enhance membrane permeability while reducing off-target interactions with hERG and CYP450 enzymes [2]. Published SAR campaigns on NH-1,2,3-triazole VIM-2 inhibitors demonstrated that regioisomeric switching between 1H- and 2H-triazoles produced up to 10-fold differences in IC50 values, underscoring that triazole regioisomerism is not a trivial structural variation [1].

Medicinal Chemistry Drug Design Computational Chemistry

3-Chloro-4-methylphenyl vs. 3-Chloro-4-fluorophenyl Sulfonyl Substituent: Electronic and Steric Differentiation

The target compound bears a 3-chloro-4-methylphenyl sulfonyl group, while the closest commercially available analog features a 3-chloro-4-fluorophenyl substituent. The replacement of fluorine with a methyl group introduces significant differences in lipophilicity, steric bulk, and electronic character [1]. The methyl group (Hansch π = +0.56) increases lipophilicity compared to fluorine (Hansch π = +0.14), while the Hammett σp value shifts from +0.06 (−F, weak electron-withdrawing) to −0.17 (−CH3, electron-donating), altering the sulfonyl group's electrophilicity and hydrogen-bond acceptor strength [1]. This electronic tuning can modulate binding affinity to targets where the sulfonyl oxygen acts as a key hydrogen-bond acceptor, such as in protease and kinase active sites. The larger van der Waals volume of methyl (21.0 ų) vs. fluorine (9.6 ų) also imposes different steric constraints in hydrophobic binding pockets [2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Azetidine Ring Conformational Rigidity vs. Flexible Piperidine/Pyrrolidine Analogs: Implications for Binding Entropy and Selectivity

The azetidine ring in the target compound enforces a constrained spatial relationship between the triazole and sulfonyl pharmacophores, with a N–C3–N(triazole) bond angle of approximately 90° due to the four-membered ring geometry [1]. In contrast, piperidine or pyrrolidine analogs would allow greater conformational freedom due to six- and five-membered ring puckering, respectively. This conformational pre-organization is a well-established strategy in medicinal chemistry to enhance binding affinity by reducing the entropic penalty upon target engagement, and to improve selectivity by restricting the number of accessible conformations that can bind to off-targets [2]. While direct comparative biochemical data for azetidine vs. piperidine analogs of this specific scaffold are not yet published, the general principle has been validated across multiple target classes, including HCV NS3/4A protease inhibitors where azetidine-containing macrocycles showed improved potency and selectivity over proline-based analogs [2].

Conformational Analysis Drug Design Selectivity

2H-1,2,3-Triazole Metabolic Stability Advantage: In Silico CYP450 Interaction Profiling vs. 1H-1,2,3-Triazole Scaffolds

The 2H-1,2,3-triazole scaffold has been computationally profiled for cytochrome P450 interactions using molecular docking studies. Research on 4-azido-2-(4-substituted-phenyl)-5-(2-nitrophenyl)-2H-1,2,3-triazoles using SwissADME demonstrated that 2H-1,2,3-triazoles generally show lower predicted CYP450 inhibition compared to their 1H-1,2,3-triazole counterparts, attributed to the altered nitrogen lone-pair orientation that reduces heme iron coordination potential [1]. The target compound, with zero hydrogen bond donors and a moderate XLogP3 of 1.8, is predicted to have low CYP2D6 and CYP3A4 inhibition liability based on these class-level computational models [1]. For comparison, many 1H-1,2,3-triazole-containing drugs and probes (e.g., tazobactam, cefatrizine) require extensive metabolic optimization due to CYP-mediated clearance pathways that are less accessible to the 2H-triazole regioisomer [2].

Drug Metabolism Pharmacokinetics ADME

Chlorine Substituent at Meta Position: Enhanced Target Binding via Halogen Bonding vs. Non-Halogenated Phenyl Analogs

The 3-chloro substituent on the phenyl ring introduces a σ-hole that can engage in halogen bonding with backbone carbonyl oxygens or side-chain carboxylate groups in protein binding pockets, a non-covalent interaction increasingly recognized as a powerful tool for enhancing binding affinity and selectivity [1]. This halogen bonding capability is absent in the non-halogenated 4-methylphenyl analog. In related sulfonyl-triazole series targeting VIM-2 metallo-β-lactamase, chloro-substituted aryl sulfonamides consistently showed 2- to 5-fold improvements in IC50 compared to their unsubstituted phenyl counterparts, attributed in part to halogen bonding interactions with the enzyme's active site [2]. The meta-chloro positioning in the target compound places the halogen bond donor at an optimal geometry for interaction with residues lining the binding pocket, while the para-methyl group provides complementary hydrophobic contacts [1].

Halogen Bonding Molecular Recognition Medicinal Chemistry

Recommended Research and Procurement Application Scenarios for 2-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole


Fragment-Based Drug Discovery (FBDD) Library Enrichment with 2H-Triazole Chemical Space

This compound is an ideal addition to fragment-screening libraries targeting proteases, kinases, and metalloenzymes, where the 2H-1,2,3-triazole regioisomer provides chemical diversity orthogonal to the more common 1H-triazole fragments. Its molecular weight (312.78 Da) falls within the upper range of fragment-like properties, and its 3-chloro substituent enables halogen bonding that can be detected by X-ray crystallography or NMR in fragment soaking experiments [1]. Procurement value: differentiated 2H-triazole scaffold reduces redundancy in screening collections dominated by 1H-triazole fragments [2].

Structure-Activity Relationship (SAR) Exploration of Sulfonyl-Azetidine Pharmacophores in Anti-Infective Drug Discovery

The compound serves as a key intermediate or comparator for SAR campaigns targeting bacterial metallo-β-lactamases (e.g., VIM-2, NDM-1), where sulfonyl-triazole chemotypes have demonstrated validated target engagement and potentiation of β-lactam antibiotics [1]. The azetidine ring provides conformational constraint that can be systematically varied against piperidine, pyrrolidine, or acyclic analogs to map the entropic contribution to binding affinity. The 3-chloro-4-methylphenyl substituent can be used as a reference point for halogen scanning (Cl→Br→I) and methyl scanning to optimize lipophilicity and target complementarity [2].

Computational ADME/PK Benchmarking and in Silico Model Validation

With well-defined calculated properties (XLogP3 1.8, zero HBD, five HBA, TPSA ~64 Ų) and a 2H-triazole core that is underrepresented in public ADME training sets, this compound is valuable for validating and extending in silico models of metabolic stability, CYP450 inhibition, and membrane permeability for non-1H-triazole heterocycles [1]. Procurement value: a clean, structurally characterized standard for LC-MS/MS method development in ADME laboratories studying triazole-containing compound series [2].

Chemical Biology Probe Development Targeting Halogen-Bonding Hotspots in Protein Binding Sites

The 3-chloro substituent provides a well-defined σ-hole for halogen bonding, making this compound a useful tool for probing halogen-bonding hotspots in protein-ligand complexes via X-ray crystallography or cryo-EM. The azetidine ring locks the triazole and sulfonyl groups in a fixed geometry that simplifies electron density interpretation, while the 2H-triazole avoids tautomeric ambiguity that complicates structural refinement with 1H-triazole ligands [1]. Procurement value: a structurally rigid, halogen-bonding probe with unambiguous electron density for structural biology applications [2].

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